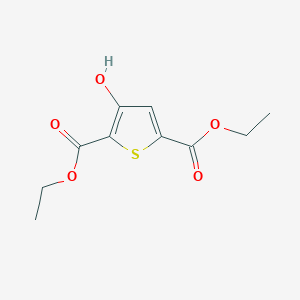

Diethyl 3-hydroxythiophene-2,5-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diethyl 3-hydroxythiophene-2,5-dicarboxylate is a chemical compound with the CAS Number: 99187-10-7 . It has a molecular weight of 244.27 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of diethyl 3-hydroxythiophene-2,5-dicarboxylate has been reported in the literature . Symmetrical derivatives have been obtained from 3,6-dibromothieno [3,2- b ]thiophene or by trans-etherification of 3,6-dimethoxythieno [3,2- b ]thiophene while unsymmetrical derivatives have been easily prepared from the readily accessible dimethyl 3-hydroxythiophene-2,5-dicarboxylate .Molecular Structure Analysis

The IUPAC name for this compound is diethyl 3-hydroxy-2,5-thiophenedicarboxylate . The InChI code for this compound is 1S/C10H12O5S/c1-3-14-9(12)7-5-6(11)8(16-7)10(13)15-4-2/h5,11H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis

Diethyl 3-hydroxythiophene-2,5-dicarboxylate is a powder at room temperature . It has a molecular weight of 244.27 .Wissenschaftliche Forschungsanwendungen

Chemical Reaction Processes

Diethyl 3-hydroxythiophene-2,5-dicarboxylate has been involved in various chemical reaction processes. For instance, it reacts with 1,2-dibromoethane to yield a mixture of 2,3-dihydrothieno[3,4-b][1,4]-dioxine-derivative and 3-oxo-2,3-dihydrothiophene, characterized by spectroscopic methods (Holzer, Schmid & Slatin, 1994). Additionally, its O-alkylation with 1,2-dichloroethane, catalyzed by ionic type phase transfer catalysts, efficiently synthesizes diethyl 3,4-ethylenedioxythiophene-2,5-dicarboxylate (Lu et al., 2013).

Electrochromic Properties

In the field of electrochemistry, diethyl 3-hydroxythiophene-2,5-dicarboxylate was used to copolymerize with 3,4-ethylenedioxythiophene (EDOT), demonstrating multicolor electrochromic properties. This copolymer, poly(1-co-EDOT), showed an ability to switch colors rapidly, making it suitable for camouflage and full-color electrochromic devices (Algi et al., 2013).

Structural and Spectroscopic Studies

The compound has been a subject of structural and spectroscopic studies, revealing insights into the behavior and properties of the 3-hydroxythiophene system (Hunter & McNab, 2010).

Synthesis of Electroconductive Polymers

Another significant application is in the synthesis of electroconductive polymers. For example, its derivative, 3,4-Ethylenedioxythiophene (EDOT), is synthesized through a process involving diethyl 3-hydroxythiophene-2,5-dicarboxylate as an intermediate. This process is critical for producing materials like poly(3,4-ethylenedioxythiophene) (PEDOT) (Wen-jun, 2008).

Safety And Hazards

Eigenschaften

IUPAC Name |

diethyl 3-hydroxythiophene-2,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5S/c1-3-14-9(12)7-5-6(11)8(16-7)10(13)15-4-2/h5,11H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUIQVHHDUSDGEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(S1)C(=O)OCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406914 |

Source

|

| Record name | diethyl 3-hydroxythiophene-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 3-hydroxythiophene-2,5-dicarboxylate | |

CAS RN |

99187-10-7 |

Source

|

| Record name | diethyl 3-hydroxythiophene-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3H-benzo[e]indole-2-carboxylate](/img/structure/B1366005.png)

![2-[(2-Methylpiperidin-1-yl)methyl]azepane](/img/structure/B1366008.png)

![N-[(3-methoxyphenyl)methyl]cyclohexanamine](/img/structure/B1366015.png)

![2-Amino-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B1366040.png)